molecular formula C12H11NO4 B4475940 2-(7-hydroxy-8-methyl-2-oxo-2H-chromen-4-yl)acetamide

2-(7-hydroxy-8-methyl-2-oxo-2H-chromen-4-yl)acetamide

Cat. No.: B4475940
M. Wt: 233.22 g/mol
InChI Key: WJSDERGBGZQYPS-UHFFFAOYSA-N
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Description

2-(7-hydroxy-8-methyl-2-oxo-2H-chromen-4-yl)acetamide is a chemical compound belonging to the coumarin family Coumarins are a class of organic compounds known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-hydroxy-8-methyl-2-oxo-2H-chromen-4-yl)acetamide typically involves the reaction of 7-hydroxy-4-methylcoumarin with ethyl chloroacetate, followed by the addition of hydrazine hydrate . The reaction conditions include:

    Temperature: The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

    Solvent: Common solvents used in the synthesis include ethanol or methanol.

    Catalysts: Acidic or basic catalysts may be employed to enhance the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and yield. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(7-hydroxy-8-methyl-2-oxo-2H-chromen-4-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The acetamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, and other nucleophilic species.

Major Products

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Alcohols.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(7-hydroxy-8-methyl-2-oxo-2H-chromen-4-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(7-hydroxy-8-methyl-2-oxo-2H-chromen-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular responses.

    Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    7-hydroxy-4-methylcoumarin: A precursor in the synthesis of the target compound.

    Coumarin-3-carboxylic acid: Another coumarin derivative with similar biological activities.

    Warfarin: A well-known anticoagulant with a coumarin structure.

Uniqueness

2-(7-hydroxy-8-methyl-2-oxo-2H-chromen-4-yl)acetamide is unique due to its specific acetamide substitution, which imparts distinct chemical and biological properties compared to other coumarin derivatives

Properties

IUPAC Name

2-(7-hydroxy-8-methyl-2-oxochromen-4-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4/c1-6-9(14)3-2-8-7(4-10(13)15)5-11(16)17-12(6)8/h2-3,5,14H,4H2,1H3,(H2,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJSDERGBGZQYPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C=C2CC(=O)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(7-hydroxy-8-methyl-2-oxo-2H-chromen-4-yl)acetamide
Reactant of Route 2
2-(7-hydroxy-8-methyl-2-oxo-2H-chromen-4-yl)acetamide
Reactant of Route 3
2-(7-hydroxy-8-methyl-2-oxo-2H-chromen-4-yl)acetamide
Reactant of Route 4
2-(7-hydroxy-8-methyl-2-oxo-2H-chromen-4-yl)acetamide
Reactant of Route 5
2-(7-hydroxy-8-methyl-2-oxo-2H-chromen-4-yl)acetamide
Reactant of Route 6
2-(7-hydroxy-8-methyl-2-oxo-2H-chromen-4-yl)acetamide

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